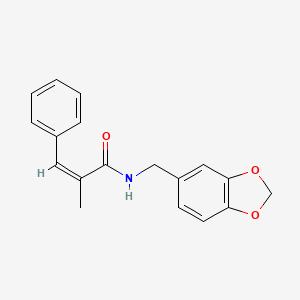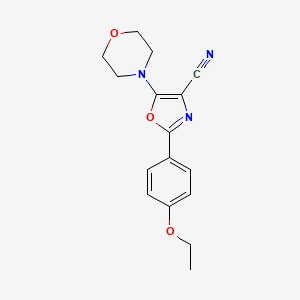
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide, also known as MDMA or ecstasy, is a synthetic drug that is widely used for recreational purposes. However, this drug has also gained significant attention in scientific research due to its potential therapeutic applications. MDMA is a psychoactive drug that belongs to the class of amphetamines and has a chemical structure that resembles both amphetamines and hallucinogens.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide acts on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in the activation of various receptors, including 5-HT1A, 5-HT2A, and 5-HT2B receptors, which are involved in mood regulation and social behavior.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide has various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin and vasopressin, which are involved in social bonding and trust. N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide has been shown to increase the activity of the prefrontal cortex, which is involved in decision-making and emotional regulation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide has advantages and limitations for lab experiments. One advantage is its ability to induce a controlled state of altered consciousness, which can be useful for studying the neural basis of consciousness. However, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide also has limitations, including its potential for abuse and neurotoxicity, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide. One direction is to further investigate its therapeutic potential for treating PTSD, anxiety, and depression. Another direction is to study the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide use on the brain and behavior. Additionally, research could focus on developing safer and more effective analogs of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide for therapeutic use.
Synthesemethoden
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide can be synthesized through various methods, including the Leuckart method and the Wacker process. The Leuckart method involves the reaction of safrole with hydrochloric acid and formamide, followed by reduction with sodium borohydride. The Wacker process involves the oxidation of safrole to form MDP2P, which is then converted to N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide by reductive amination.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its use in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide has been shown to enhance the therapeutic process by reducing fear and increasing empathy and trust between patients and therapists.
Eigenschaften
IUPAC Name |
(Z)-N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(9-14-5-3-2-4-6-14)18(20)19-11-15-7-8-16-17(10-15)22-12-21-16/h2-10H,11-12H2,1H3,(H,19,20)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRKDHOBBHMHIJ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)

![3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)
![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)

![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)



![methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)